N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide is a sophisticated compound, integrating multiple functional groups. Its intricate structure includes a benzo[d]thiazole core, a carboxamide group, and a furan-oxadiazole substitution, each contributing unique chemical properties. This complex molecule offers promising potentials across various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps:
Formation of the benzo[d]thiazole core: : Initial reaction between o-aminothiophenol and a carboxylic acid derivative under acidic conditions.
Introduction of the carboxamide group: : Amidation reaction using a suitable amine and coupling agents like EDCI or DCC.
Synthesis of the furan-oxadiazole fragment: : Furan and oxadiazole formation via cyclization reactions.
Final coupling: : The furan-oxadiazole unit is attached to the benzo[d]thiazole core through a cross-coupling reaction, often involving palladium catalysts.
Industrial Production Methods: : Industrial synthesis generally follows similar routes but with optimized conditions for scale, including high-pressure reactors and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can be oxidized at various positions, particularly in the furan ring, using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: : Reductive cleavage of the oxadiazole ring using agents such as LiAlH4.
Substitution Reactions: : Electrophilic and nucleophilic substitution reactions at the benzothiazole core and furan ring.
Common Reagents and Conditions
Oxidation: : mCPBA, H2O2
Reduction: : LiAlH4, NaBH4
Substitution: : Halogenation reagents, Grignard reagents
Major Products Formed
Oxidation products: : Epoxides, carboxyl derivatives
Reduction products: : Alcohols, amines
Substitution products: : Varied based on the substituent introduced (halides, alkyl groups)
Scientific Research Applications
In Chemistry
Used as a versatile building block for the synthesis of more complex molecules.
Functions as a ligand in coordination chemistry due to its multiple binding sites.
In Biology and Medicine
Potential Therapeutics: : Exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, influencing biochemical pathways.
In Industry
Materials Science: : Utilized in the development of advanced materials like organic semiconductors and photonic devices.
Chemical Sensors: : Used in sensors for detecting environmental pollutants due to its reactive functional groups.
Mechanism of Action
The compound’s effects are mediated through its interaction with molecular targets, primarily enzymes and receptors. The benzo[d]thiazole and oxadiazole moieties often play critical roles in binding to the active sites of enzymes, thereby inhibiting their activity. This binding can disrupt essential biochemical pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or bacterial growth.
Comparison with Similar Compounds
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide stands out due to its unique combination of functional groups.
Similar Compounds
Benzothiazole Derivatives: : Many benzothiazole-based compounds exhibit antimicrobial and anticancer properties.
Oxadiazole Derivatives: : Known for their role in pharmaceuticals as potential anticonvulsants and anti-inflammatory agents.
Furan Derivatives: : Display significant biological activities and are often used in drug design.
Uniqueness
The integration of furan, oxadiazole, and benzothiazole rings into a single molecule is rare, offering a unique set of chemical and biological properties.
Enhanced binding affinity and specificity due to the spatial arrangement of functional groups, making it a potent candidate for various scientific applications.
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3S/c26-20(21-23-15-8-3-4-10-17(15)29-21)22-14-7-2-1-6-13(14)12-18-24-19(25-28-18)16-9-5-11-27-16/h1-11H,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWNYHZVIFQSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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